Microtubule inhibitor 7

Description

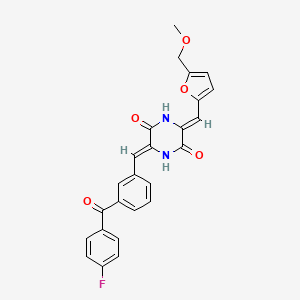

Structure

3D Structure

Properties

Molecular Formula |

C25H19FN2O5 |

|---|---|

Molecular Weight |

446.4 g/mol |

IUPAC Name |

(3Z,6Z)-3-[[3-(4-fluorobenzoyl)phenyl]methylidene]-6-[[5-(methoxymethyl)furan-2-yl]methylidene]piperazine-2,5-dione |

InChI |

InChI=1S/C25H19FN2O5/c1-32-14-20-10-9-19(33-20)13-22-25(31)27-21(24(30)28-22)12-15-3-2-4-17(11-15)23(29)16-5-7-18(26)8-6-16/h2-13H,14H2,1H3,(H,27,31)(H,28,30)/b21-12-,22-13- |

InChI Key |

XOIXHBHDGPMJTM-HDSGJDLKSA-N |

Isomeric SMILES |

COCC1=CC=C(O1)/C=C\2/C(=O)N/C(=C\C3=CC(=CC=C3)C(=O)C4=CC=C(C=C4)F)/C(=O)N2 |

Canonical SMILES |

COCC1=CC=C(O1)C=C2C(=O)NC(=CC3=CC(=CC=C3)C(=O)C4=CC=C(C=C4)F)C(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

The Dual-Pronged Mechanism of MPT0B098: A Technical Whitepaper on a Novel Microtubule Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPT0B098 is a novel small-molecule microtubule inhibitor that demonstrates potent anticancer activity. Its mechanism of action is multifaceted, primarily characterized by the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. Uniquely, MPT0B098 also modulates key cellular signaling pathways, specifically the JAK2/STAT3 cascade, through the stabilization of the suppressor of cytokine signaling 3 (SOCS3) protein. This technical guide provides an in-depth analysis of the core mechanisms of MPT0B098, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Microtubule Destabilization

MPT0B098 functions as a microtubule-destabilizing agent. It inhibits the polymerization of tubulin, the fundamental protein subunit of microtubules.[1] This disruption of the microtubule network interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. The inability to form a functional mitotic spindle leads to an arrest of the cell cycle in the G2/M phase.[1] Prolonged G2/M arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[1]

Modulation of the JAK2/STAT3 Signaling Pathway

A distinguishing feature of MPT0B098 is its ability to suppress the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[1][2] This pathway is often constitutively active in many cancers, promoting cell proliferation, survival, and drug resistance.[2][3]

MPT0B098's inhibitory effect on this pathway is mediated by its influence on SOCS3, a negative feedback regulator of JAK/STAT signaling.[2] The compound increases the protein level of SOCS3, leading to its accumulation in the cell.[1] This elevated level of SOCS3 enhances its binding to JAK2 and TYK2 (Tyrosine Kinase 2), facilitating their ubiquitination and subsequent proteasomal degradation.[2][4] The degradation of JAK2 and TYK2 prevents the phosphorylation and activation of their downstream target, STAT3.[2] The inactivation of STAT3 signaling sensitizes cancer cells to the cytotoxic effects of MPT0B098.[1]

Figure 1: Signaling pathway of MPT0B098 action.

Quantitative Data Summary

The cytotoxic effects of MPT0B098 have been quantified across various human oral squamous cell carcinoma (OSCC) cell lines and a normal human oral keratinocyte (HOK) cell line. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of treatment.[1][5]

| Cell Line | Origin | IC50 (µM)[1][5] |

| HOK | Oral Keratinocyte | 6.30 ± 0.30 |

| OEC-M1 | Gingival Squamous Cell Carcinoma | 0.45 ± 0.01 |

| SCC-25 | Tongue Squamous Cell Carcinoma | 0.36 ± 0.02 |

| Tu183 | Tongue Squamous Cell Carcinoma | 0.31 ± 0.02 |

| HSC-3 | Tongue Squamous Cell Carcinoma | 0.30 ± 0.04 |

| DOK | Oral Epithelial Dysplasia | 0.14 ± 0.05 |

| YD-15 | Tongue Mucoepidermoid Carcinoma | 0.14 ± 0.13 |

Experimental Protocols

The characterization of MPT0B098's mechanism of action involves several key in vitro assays.

Figure 2: Experimental workflow for characterizing MPT0B098.

Tubulin Polymerization Assay (Turbidity-based)

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin into microtubules. Polymerization is monitored by an increase in light scattering (turbidity).

-

Reagents:

-

Purified tubulin (e.g., porcine brain tubulin)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

MPT0B098 and control compounds (e.g., paclitaxel, nocodazole) dissolved in DMSO.

-

-

Procedure:

-

Prepare a tubulin polymerization mix on ice: purified tubulin (2 mg/mL) in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.[6]

-

Pipette 10 µL of 10x concentrated MPT0B098 dilutions (or vehicle/positive controls) into the wells of a pre-warmed 96-well plate.

-

To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[7][8]

-

Plot absorbance versus time to generate polymerization curves. Inhibition is indicated by a decrease in the Vmax and/or an increase in the lag time of polymerization.

-

Immunofluorescence Microscopy of Microtubule Network

This protocol allows for the direct visualization of the effects of MPT0B098 on the cellular microtubule network.

-

Reagents:

-

Cells cultured on glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)[9]

-

Blocking Buffer (e.g., 1% BSA in PBST)[9]

-

Primary antibody: anti-α-tubulin antibody

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

-

Procedure:

-

Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere.

-

Treat cells with desired concentrations of MPT0B098 or vehicle control for a specified time (e.g., 24 hours).

-

Gently wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol (B129727) for 5-10 minutes at -20°C.[10]

-

Wash the cells three times with PBS.

-

Permeabilize the cells with Permeabilization Buffer for 10 minutes.[9]

-

Wash three times with PBS.

-

Block non-specific antibody binding by incubating with Blocking Buffer for 30-60 minutes.[9]

-

Incubate with the primary anti-α-tubulin antibody (diluted in Blocking Buffer) for 1 hour at room temperature or overnight at 4°C.[9]

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.[9]

-

Wash three times with PBS, protected from light.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize using a fluorescence or confocal microscope.

-

Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells to determine the proportion of the cell population in each phase of the cell cycle (G0/G1, S, and G2/M).

-

Reagents:

-

Cell suspension

-

Phosphate-Buffered Saline (PBS)

-

Ice-cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)[11]

-

RNase A solution (100 µg/mL in PBS)[11]

-

-

Procedure:

-

Harvest and wash cells with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[12]

-

Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).[12]

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a solution containing PI and RNase A.[13]

-

Incubate for 15-30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.

-

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Reagents:

-

Cell suspension

-

Phosphate-Buffered Saline (PBS)

-

1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Fluorochrome-conjugated Annexin V

-

Propidium Iodide (PI)

-

-

Procedure:

-

Induce apoptosis by treating cells with MPT0B098.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5-10 µL of PI staining solution.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[14]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Conclusion

MPT0B098 presents a compelling profile as a microtubule inhibitor with a dual mechanism of action. Its primary activity of inhibiting tubulin polymerization, leading to G2/M arrest and apoptosis, is complemented by a novel activity of suppressing the pro-survival JAK2/STAT3 signaling pathway via SOCS3 stabilization. This combination of direct cytotoxicity and modulation of oncogenic signaling pathways makes MPT0B098 a significant compound of interest for further preclinical and clinical investigation in oncology. The experimental protocols detailed herein provide a robust framework for the characterization of this and other similar microtubule-targeting agents.

References

- 1. MPT0B098, a Microtubule Inhibitor, Suppresses JAK2/STAT3 Signaling Pathway through Modulation of SOCS3 Stability in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MPT0B098, a Microtubule Inhibitor, Suppresses JAK2/STAT3 Signaling Pathway through Modulation of SOCS3 Stability in Oral Squamous Cell Carcinoma | PLOS One [journals.plos.org]

- 3. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MPT0B098, a Microtubule Inhibitor, Suppresses JAK2/STAT3 Signaling Pathway through Modulation of SOCS3 Stability in Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Item - IC50 values of MPT0B098 on cell viability in HOK and OSCC cell lines. - figshare - Figshare [figshare.com]

- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 8. abscience.com.tw [abscience.com.tw]

- 9. docs.abcam.com [docs.abcam.com]

- 10. biotium.com [biotium.com]

- 11. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. cancer.wisc.edu [cancer.wisc.edu]

- 14. Apoptosis Protocols | USF Health [health.usf.edu]

Unraveling the Molecular Target of Microtubule Inhibitor 7: A Technical Guide

For Immediate Release

Shanghai, China – December 11, 2025 – In the intricate landscape of cancer therapeutics, molecules that target the cytoskeleton, particularly microtubules, have emerged as a cornerstone of chemotherapy. This technical guide provides an in-depth analysis of a potent anti-cancer agent, "Microtubule Inhibitor 7," also identified in scientific literature as compound 17o . This document, intended for researchers, scientists, and drug development professionals, delineates its precise molecular target, mechanism of action, and summarizes the critical experimental data and protocols used for its characterization.

Core Finding: Direct Inhibition of Tubulin Polymerization

"this compound" (Compound 17o) exerts its potent cytotoxic effects by directly targeting tubulin , the fundamental protein subunit of microtubules. By binding to tubulin, it effectively inhibits the polymerization process, which is essential for the formation of the mitotic spindle during cell division. This disruption of microtubule dynamics leads to cell cycle arrest and subsequent apoptosis (programmed cell death) in cancer cells.

Quantitative Analysis of Biological Activity

The efficacy of "this compound" has been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, demonstrate its significant anti-proliferative activity at nanomolar concentrations.

| Cell Line | Cancer Type | IC50 (nM) |

| NCI-H460 | Non-small cell lung cancer | 14.0 |

| BxPC-3 | Pancreatic cancer | 6.6 |

| HT-29 | Colorectal cancer | 7.0 |

Mechanism of Action: A Closer Look

"this compound" functions as a microtubule-destabilizing agent. Its mechanism involves a direct interaction with tubulin heterodimers, preventing their assembly into microtubules. This leads to a net depolymerization of the microtubule network within the cell.

Signaling Pathway Disruption

The inhibition of microtubule polymerization by "this compound" triggers a cascade of downstream cellular events, culminating in apoptosis. A simplified representation of this signaling pathway is depicted below.

Caption: Signaling pathway of this compound.

Detailed Experimental Protocols

The characterization of "this compound" relies on a series of well-established experimental methodologies. Below are the detailed protocols for the key assays cited.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the inhibitor on cancer cells.

Workflow:

Caption: Workflow for the MTT cell viability assay.

Methodology:

-

Cell Seeding: Cancer cells (e.g., NCI-H460, BxPC-3, HT-29) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, cells are treated with a serial dilution of "this compound" (typically ranging from picomolar to micromolar concentrations) or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent-based solution.

-

Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of the inhibitor on the assembly of purified tubulin into microtubules.

Workflow:

"Microtubule inhibitor 7" binding site on tubulin

To provide an accurate and in-depth technical guide as requested, it is imperative to first identify the specific "Microtubule Inhibitor 7" of interest. Key identifiers that would be helpful include:

-

Chemical Name or IUPAC Name: The systematic name of the compound.

-

Chemical Structure or Formula: A visual representation or the molecular formula.

-

CAS Registry Number: A unique numerical identifier assigned by the Chemical Abstracts Service.

-

Publication Reference: The journal article or patent where the compound is described.

Once the specific molecule is identified, a comprehensive guide on its binding site on tubulin, including quantitative data, experimental protocols, and visualizations, can be accurately compiled. Without this clarification, any information provided would be a generalization and not the specific, in-depth guide required by researchers, scientists, and drug development professionals.

Therefore, we request the user to provide more specific details to identify the exact "this compound" they are interested in. This will enable the generation of a precise and valuable technical resource.

An In-depth Technical Guide to the Discovery and Synthesis of Microtubule Inhibitor 7 (MI-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microtubules are highly dynamic cytoskeletal polymers essential for critical cellular functions, including mitosis, cell motility, and intracellular transport. Their pivotal role in cell division makes them a prime target for the development of anticancer therapeutics. This technical guide provides a comprehensive overview of a potent class of microtubule inhibitors, herein referred to as "Microtubule Inhibitor 7" (MI-7), representing a series of 7-anilino-[1][2][3]triazolo[1,5-a]pyrimidines. These compounds have demonstrated significant antiproliferative activity by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. This document details the discovery, synthesis, mechanism of action, and biological evaluation of these promising anticancer agents, presenting quantitative data, experimental protocols, and visual representations of key processes to facilitate further research and development in this area.

Discovery of MI-7

The discovery of this class of microtubule inhibitors stemmed from a focused effort to identify novel small molecules that could effectively target the colchicine-binding site on β-tubulin. The development process involved the synthesis and evaluation of two series of compounds based on a[1][2][3]triazolo[1,5-a]pyrimidine scaffold. The initial series explored 3',4',5'-trimethoxyaniline substitutions at the 7-position, a moiety known for its interaction with the colchicine (B1669291) site. A subsequent series investigated various substituted anilines at the same position to optimize activity.

The screening cascade identified several potent compounds, with the most promising derivatives featuring halogen-substituted anilines at the 7-position of the triazolopyrimidine nucleus. Specifically, compounds with a 4'-fluoroaniline, 4'-fluoro-3'-chloroaniline, 4'-chloroaniline, and 4'-bromoaniline displayed the greatest antiproliferative activity.[1] These findings underscored that the 3',4',5'-trimethoxyanilino moiety was not essential for potent antitubulin activity, opening avenues for further structural optimization.

Logical Workflow for Discovery and Optimization

Caption: A logical workflow illustrating the discovery and optimization process for the MI-7 series of compounds.

Chemical Synthesis of MI-7

The synthesis of the 7-anilino-[1][2][3]triazolo[1,5-a]pyrimidine derivatives is a multi-step process. The core scaffold is constructed, followed by the introduction of the substituted aniline (B41778) moieties. The general synthetic route for a representative compound from this series is outlined below.

Synthetic Scheme

A representative synthesis involves the reaction of a chlorinated pyrimidine (B1678525) precursor with the desired substituted aniline. For instance, the synthesis of the cyclopenta[d]pyrimidine scaffold, a related class of microtubule inhibitors, involves the reaction of 3-methyladipic acid with acetamidine, followed by chlorination and subsequent reaction with the appropriate anilines to yield the final products.[2] A similar strategy is employed for the triazolopyrimidine series.

Caption: A generalized schematic of the synthetic pathway for producing MI-7 and its analogs.

Biological Activity and Data

The MI-7 series of compounds has demonstrated potent antiproliferative activity against a range of human cancer cell lines. The quantitative data for representative compounds are summarized below.

Table 1: Antiproliferative Activity of MI-7 Analogs

| Compound | R Group (at 7-position) | Mean IC50 (nM) |

| 8q | 4'-fluoroaniline | 83 |

| 8r | 4'-fluoro-3'-chloroaniline | 101 |

| 8s | 4'-chloroaniline | 91 |

| 8u | 4'-bromoaniline | 83 |

Data sourced from a study on 7-anilino triazolopyrimidines.[1]

Table 2: Tubulin Polymerization Inhibition

| Compound | Tubulin Polymerization Inhibition (IC50, µM) |

| 8q | ~2-fold more potent than Combretastatin A-4 |

| 8r | ~2-fold more potent than Combretastatin A-4 |

| Combretastatin A-4 (CA-4) | Reference Compound |

The study indicated that compounds 8q and 8r were approximately twice as potent as CA-4 in inhibiting tubulin polymerization.[1]

Mechanism of Action

MI-7 and its analogs exert their anticancer effects by disrupting the dynamics of microtubules.[1] Microtubules are composed of αβ-tubulin heterodimers and are crucial for the formation of the mitotic spindle during cell division.[1] By interfering with microtubule polymerization, these inhibitors prevent the proper segregation of chromosomes, leading to a halt in the cell cycle and subsequent programmed cell death (apoptosis).

These compounds bind to the colchicine site on β-tubulin, which is a well-known target for microtubule-destabilizing agents.[1] The binding at this site inhibits the assembly of tubulin dimers into microtubules.

Signaling Pathway for MI-7 Induced Apoptosis

Caption: The signaling pathway from MI-7 binding to tubulin to the induction of apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of MI-7.

Cell Viability Assay (MTS Assay)

This protocol is used to determine the concentration of the compound that inhibits cell growth by 50% (GI50).

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., MI-7) in the appropriate cell culture medium. Add the diluted compounds to the wells. Include vehicle-only (e.g., DMSO) wells as a negative control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTS Reagent Addition: Add 20 µL of a suitable MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent) to each well.

-

Incubation: Incubate for 2-4 hours at 37°C.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control. Calculate the GI50 by plotting the normalized values against the logarithm of the compound concentration.[4]

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the polymerization of purified tubulin.

-

Reagent Preparation: Use a commercially available tubulin polymerization assay kit. Reconstitute lyophilized tubulin in a general tubulin buffer.

-

Reaction Setup: In a 96-well plate, add the tubulin solution to wells containing either the test compound at various concentrations, a positive control (e.g., paclitaxel (B517696) for polymerization, colchicine for inhibition), or a negative control (vehicle).

-

Initiation of Polymerization: Initiate polymerization by placing the plate in a spectrophotometer pre-warmed to 37°C.

-

Measurement: Monitor the change in fluorescence or absorbance over time (e.g., for 60 minutes). An increase in signal indicates tubulin polymerization.

-

Analysis: Compare the polymerization curves of the compound-treated samples to the controls to determine the inhibitory effect. Calculate the IC50 value for polymerization inhibition.[5]

Cell Cycle Analysis by Flow Cytometry

This method determines the phase of the cell cycle at which the compound induces arrest.

-

Cell Treatment: Treat cells with the test compound at a concentration known to inhibit proliferation (e.g., near the GI50) for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C.

-

Staining: Rehydrate the cells in PBS and treat with RNase A to remove RNA. Stain the cellular DNA with a fluorescent dye such as propidium (B1200493) iodide (PI) or Vybrant DyeCycle Green.[6]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.

-

Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M). An accumulation of cells in the G2/M phase is indicative of a microtubule-targeting agent.[1]

Conclusion

The 7-anilino-[1][2][3]triazolo[1,5-a]pyrimidine series, represented here as MI-7, constitutes a class of highly potent microtubule inhibitors with significant potential for development as anticancer agents. Their mechanism of action, involving the disruption of microtubule polymerization through binding to the colchicine site, leads to effective cell cycle arrest and apoptosis in cancer cells. The detailed synthetic protocols and biological evaluation methods provided in this guide offer a solid foundation for further research, including lead optimization, preclinical, and clinical development of this promising class of compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Discovery of Water Soluble Microtubule Targeting Agents that Bind to the Colchicine Site on Tubulin and Circumvent Pgp Mediated Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. Identification of novel microtubule inhibitors effective in fission yeast and human cells and their effects on breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

Chemical structure and properties of "Microtubule inhibitor 7"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of "Microtubule inhibitor 7," a potent furan-diketopiperazine-type derivative with significant anti-cancer properties. This document details the compound's mechanism of action as a microtubule polymerization inhibitor, summarizes its cytotoxic effects on various cancer cell lines, and provides detailed experimental protocols for its synthesis and biological evaluation. Furthermore, this guide includes visualizations of its mechanism and experimental workflows to facilitate a deeper understanding for research and drug development applications.

Chemical Structure and Properties

"this compound" is chemically known as (3Z,6Z)-1-allyl-3-((5-(4-fluorophenyl)furan-2-yl)methylene)-6-(4-methoxybenzylidene)piperazine-2,5-dione. It is identified by the CAS number 2416338-65-1 .

Chemical Structure:

Figure 1. 2D and 3D Chemical Structure of this compound.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C25H19FN2O5 | |

| Molecular Weight | 446.43 g/mol | |

| IUPAC Name | (3Z,6Z)-1-allyl-3-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-6-(4-methoxybenzylidene)piperazine-2,5-dione | N/A |

| CAS Number | 2416338-65-1 | |

| Appearance | Solid | N/A |

| Solubility | Soluble in DMSO | N/A |

| Melting Point | Not Reported | N/A |

Biological Activity and Mechanism of Action

This compound is a potent anti-proliferative agent that functions by disrupting microtubule dynamics, a critical process for cell division.

Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for the formation of the mitotic spindle during cell division. This compound exerts its primary effect by inhibiting the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to a cascade of events culminating in cell cycle arrest and apoptosis.

Cytotoxic Activity

The inhibitory effect on microtubule polymerization translates to potent cytotoxic activity against a range of human cancer cell lines. The compound has demonstrated nanomolar efficacy, highlighting its potential as a therapeutic agent.

Table 1: In Vitro Cytotoxicity of this compound (Compound 17p)

| Cell Line | Cancer Type | IC50 (nM) |

| NCI-H460 | Non-small cell lung cancer | 2.9 |

| BxPC-3 | Pancreatic cancer | Not Reported |

| HT-29 | Colorectal cancer | Not Reported |

| A549 | Lung cancer | Not Reported |

| MDA-MB-231 | Breast cancer | Not Reported |

Data extracted from Ding Z, et al. (2020).

Signaling Pathways

This compound, as a furan-diketopiperazine derivative, is an analog of Plinabulin. Its mechanism of action involves binding to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged arrest in the G2/M phase of the cell cycle. This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway. Furthermore, studies on the parent compound, Plinabulin, suggest that disruption of the microtubule network can also interfere with the endosomal recycling of key signaling proteins like KRAS, leading to the inhibition of downstream pro-survival pathways such as the PI3K/Akt pathway.

Diagram 1. Proposed signaling pathway of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and biological evaluation of this compound, based on the procedures described by Ding Z, et al. (2020) and standard laboratory protocols.

Chemical Synthesis

The synthesis of this compound involves a multi-step process starting from commercially available materials. The key steps include the formation of a diketopiperazine core followed by a Knoevenagel condensation to introduce the furan (B31954) and methoxybenzylidene moieties.

Diagram 2. General synthetic workflow for this compound.

Detailed Synthesis of (3Z,6Z)-1-allyl-3-((5-(4-fluorophenyl)furan-2-yl)methylene)-6-(4-methoxybenzylidene)piperazine-2,5-dione (Compound 17p):

A detailed, step-by-step synthetic protocol would require access to the full experimental section of the primary literature. However, a general procedure for the final Knoevenagel condensation is as follows:

-

To a solution of the piperazine-2,5-dione intermediate in a suitable solvent (e.g., acetic acid), add 5-(4-fluorophenyl)furan-2-carbaldehyde and 4-methoxybenzaldehyde.

-

Add a catalyst, such as piperidine (B6355638) or sodium acetate.

-

Reflux the reaction mixture for several hours and monitor by TLC.

-

After completion, cool the reaction mixture and pour it into ice water.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the final compound.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

-

Purified bovine brain tubulin (>99%)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP solution (10 mM)

-

Glycerol

-

This compound (stock solution in DMSO)

-

Positive control (e.g., Nocodazole)

-

Negative control (DMSO)

-

96-well, clear, flat-bottom plate

-

Temperature-controlled microplate reader

Procedure:

-

Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold GTB containing glycerol.

-

Prepare serial dilutions of this compound in GTB.

-

In a pre-chilled 96-well plate, add the diluted compound or controls.

-

Initiate polymerization by adding the tubulin solution and GTP to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Plot absorbance versus time to generate polymerization curves.

-

Calculate the percent inhibition for each concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cells.

Materials:

-

Human cancer cell lines (e.g., NCI-H460)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Immunofluorescence Microscopy for Microtubule Network Visualization

This technique allows for the direct visualization of the effect of the inhibitor on the cellular microtubule network.

Materials:

-

Human cancer cell lines (e.g., HeLa)

-

Glass coverslips

-

Complete cell culture medium

-

This compound

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

Nuclear stain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere.

-

Treat the cells with the desired concentrations of this compound for an appropriate time.

-

Fix the cells with the fixative solution.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding.

-

Incubate with the primary antibody against α-tubulin.

-

Incubate with the fluorescently labeled secondary antibody.

-

Stain the nuclei with DAPI.

-

Mount the coverslips on microscope slides with antifade medium.

-

Visualize the microtubule network and cell morphology using a fluorescence microscope.

Diagram 3. Experimental workflow for immunofluorescence microscopy.

Conclusion

This compound is a promising furan-diketopiperazine derivative with potent anti-cancer activity. Its mechanism of action, centered on the inhibition of microtubule polymerization, leads to cell cycle arrest and apoptosis in cancer cells at nanomolar concentrations. The detailed protocols and data presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and a more in-depth elucidation of its impact on cellular signaling pathways.

"Microtubule inhibitor 7" effect on microtubule dynamics

An In-depth Technical Guide to the Effects of T-705 on Microtubule Dynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microtubule inhibitor T-705, also known by its CAS number 2416338-65-1. While public scientific literature specifically referencing "Microtubule inhibitor 7" is limited, this guide synthesizes available chemical information and general knowledge of microtubule dynamics to present a detailed analysis for research and development purposes.

Chemical Identity

The compound designated as "this compound" by MedChemExpress is chemically identified as follows:

| Parameter | Value |

| CAS Number | 2416338-65-1 |

| Chemical Formula | C25H19FN2O5 |

| SMILES | O=C(C1=CC=CC(/C=C2NC(/C(NC\2=O)=C/C3=CC=C(O3)COC)=O)=C1)C4=CC=C(C=C4)F |

The SMILES notation provides the two-dimensional structure of the molecule, which is crucial for understanding its potential interactions with biological targets.

Mechanism of Action: Effects on Microtubule Dynamics

Microtubule inhibitors are broadly classified into two categories: microtubule-stabilizing and microtubule-destabilizing agents. Both types of agents disrupt the dynamic instability of microtubules, which is essential for various cellular processes, particularly mitosis. This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis (programmed cell death)[1].

Given the common mechanisms of microtubule inhibitors, T-705 is hypothesized to interfere with one or more of the following key parameters of microtubule dynamics:

-

Growth Rate: The speed at which tubulin dimers are added to the plus end of the microtubule.

-

Shrinkage Rate: The speed at which tubulin dimers are lost from the plus end.

-

Catastrophe Frequency: The frequency of switching from a state of growth to shrinkage.

-

Rescue Frequency: The frequency of switching from a state of shrinkage to growth.

By altering these parameters, microtubule inhibitors disrupt the delicate balance required for the formation and function of the mitotic spindle, ultimately leading to cell death in proliferating cells.

Potential Signaling Pathways Involved

The disruption of microtubule dynamics by inhibitors can trigger a cascade of downstream signaling events. While specific pathways modulated by T-705 require experimental validation, common pathways affected by microtubule-targeting agents include:

-

Mitotic Checkpoint Activation: Disruption of the mitotic spindle activates the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest.

-

Apoptosis Induction: Sustained mitotic arrest can trigger the intrinsic apoptotic pathway, often involving the Bcl-2 family of proteins and caspase activation.

-

JNK/SAPK Pathway: Microtubule stress can activate the c-Jun N-terminal kinase (JNK) pathway, which is involved in apoptosis.

-

p53-Mediated Pathways: In cells with functional p53, microtubule damage can lead to p53 activation and subsequent cell cycle arrest or apoptosis.

The following diagram illustrates a generalized signaling pathway initiated by microtubule inhibition.

Recommended Experimental Protocols

To elucidate the precise effects of T-705 on microtubule dynamics, the following experimental protocols are recommended.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Methodology:

-

Reagents: Purified tubulin, GTP, polymerization buffer (e.g., PEM buffer), T-705 at various concentrations.

-

Procedure:

-

Keep tubulin on ice to prevent spontaneous polymerization.

-

In a temperature-controlled spectrophotometer set to 340 nm and 37°C, add the polymerization buffer and GTP.

-

Add the desired concentration of T-705 or a vehicle control.

-

Initiate the reaction by adding purified tubulin.

-

Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

-

-

Data Analysis: Compare the polymerization curves in the presence of different concentrations of T-705 to the control. Calculate parameters such as the initial rate of polymerization and the maximum polymer mass.

Immunofluorescence Microscopy of Cellular Microtubules

This method visualizes the effects of T-705 on the microtubule network within cells.

Methodology:

-

Cell Culture: Plate cells (e.g., HeLa, A549) on coverslips and allow them to adhere.

-

Treatment: Treat the cells with various concentrations of T-705 for a specified duration.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde or methanol (B129727) and permeabilize with a detergent (e.g., Triton X-100).

-

Immunostaining:

-

Block with a suitable blocking buffer (e.g., BSA in PBS).

-

Incubate with a primary antibody against α-tubulin.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope.

-

Analysis: Observe changes in microtubule morphology, such as depolymerization, bundling, or formation of aberrant structures.

The following diagram outlines the workflow for immunofluorescence analysis.

Live-Cell Imaging of Microtubule Dynamics

This advanced technique allows for the direct measurement of microtubule dynamic parameters in living cells.

Methodology:

-

Cell Line: Use a cell line stably expressing a fluorescently tagged microtubule-associated protein (e.g., GFP-EB1, which marks growing microtubule plus-ends) or fluorescently tagged tubulin.

-

Cell Culture and Treatment: Plate the cells in a glass-bottom dish suitable for live-cell imaging and treat with T-705.

-

Microscopy: Use a spinning-disk confocal or TIRF microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).

-

Image Acquisition: Acquire time-lapse images of the fluorescently labeled microtubules.

-

Data Analysis: Use specialized software to track the ends of individual microtubules and generate "life history" plots. From these plots, calculate the growth and shrinkage rates, and the catastrophe and rescue frequencies.

Conclusion

While "this compound" (T-705) is not extensively documented in peer-reviewed literature under this name, its chemical structure provides a foundation for targeted research. The experimental protocols outlined in this guide offer a robust framework for characterizing its specific effects on microtubule dynamics and elucidating its mechanism of action. Such studies are essential for evaluating its potential as a therapeutic agent and for advancing the field of microtubule-targeted drug discovery. Further research is warranted to fully understand the biological activity and potential applications of this compound.

References

In Vitro Characterization of Microtubule Inhibitor 7: A Technical Guide

This technical guide provides an in-depth overview of the in vitro characterization of a novel small-molecule microtubule inhibitor, MPT0B098, sometimes referred to as "Microtubule inhibitor 7" in research contexts. This document is intended for researchers, scientists, and professionals in drug development, offering a summary of its cytotoxic activity, mechanism of action, and detailed experimental protocols.

Introduction

Microtubule inhibitors are a cornerstone of cancer chemotherapy, disrupting the dynamics of microtubule polymerization and depolymerization, which are critical for cell division and other essential cellular functions. MPT0B098 is a 7-aryl-indoline-1-benzene-sulfonamide that has been identified as a potent microtubule destabilizer.[1] This guide will focus on its in vitro properties, including its effects on cancer cell lines and its molecular mechanism of action.

Quantitative Data Summary

The anti-proliferative activity of MPT0B098 has been evaluated in various human oral squamous cell carcinoma (OSCC) cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.

Table 1: Cytotoxicity of MPT0B098 in Human OSCC Cell Lines [1]

| Cell Line | IC50 (μmol/L) |

| OEC-M1 | 0.14 |

| HSC-3 | 0.25 |

| SCC-25 | 0.30 |

| Tu183 | 0.45 |

| DOK | 0.20 |

| YD-15 | 0.18 |

Mechanism of Action

MPT0B098 exerts its anticancer effects primarily by inhibiting tubulin polymerization.[1] This disruption of the microtubule network leads to cell cycle arrest and apoptosis.[1] Furthermore, MPT0B098 has been shown to suppress the JAK2/STAT3 signaling pathway by modulating the stability of Suppressor of Cytokine Signaling 3 (SOCS3).[1]

The following diagram illustrates the proposed signaling pathway affected by MPT0B098.

Caption: Proposed mechanism of action of MPT0B098.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

This protocol is used to assess the cytotoxic effects of MPT0B098 on cancer cell lines.

-

Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of MPT0B098 for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values from the dose-response curves.

This assay determines the effect of MPT0B098 on tubulin polymerization in vitro.

-

Reaction Mixture: Prepare a reaction mixture containing tubulin (1 mg/mL), GTP (1 mM), and different concentrations of MPT0B098 in a polymerization buffer.

-

Incubation: Incubate the mixture at 37°C to induce polymerization.

-

Turbidity Measurement: Monitor the change in turbidity by measuring the absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis: Compare the polymerization curves of treated samples with the control to determine the inhibitory effect.

This protocol is used to analyze the effect of MPT0B098 on cell cycle progression.

-

Cell Treatment: Treat cells with MPT0B098 for 24 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in 70% ethanol (B145695) at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and stain with a solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

The following diagram outlines the general workflow for the in vitro characterization of a microtubule inhibitor.

Caption: General workflow for in vitro characterization.

Other Potential "this compound" Compounds

It is worth noting that the descriptor "this compound" may be used for other compounds in different contexts. For instance, 7-diethylamino-3(2'-benzoxazolyl)-coumarin (DBC) is another novel synthetic microtubule inhibitor that causes destabilization of microtubules, leading to a G2/M cell cycle arrest.[2][3][4] Human cancer cells are reported to be more sensitive to DBC than normal human fibroblasts.[2][3][4]

Conclusion

MPT0B098 is a potent microtubule inhibitor with significant anti-proliferative activity in various cancer cell lines. Its dual mechanism of action, involving both direct microtubule destabilization and modulation of the JAK2/STAT3 signaling pathway, makes it a promising candidate for further preclinical and clinical development. The experimental protocols detailed in this guide provide a framework for the continued investigation of this and other novel microtubule inhibitors.

References

Apoptosis Induction by the Microtubule Inhibitor MPT0B098: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubule inhibitors represent a cornerstone of cancer chemotherapy, primarily by disrupting mitotic spindle formation and inducing cell cycle arrest, which can subsequently lead to apoptosis. This technical guide focuses on a specific microtubule inhibitor, 7-aryl-indoline-1-benzene-sulfonamide, designated as MPT0B098. This novel small-molecule agent has demonstrated potent antiproliferative activity and induces apoptosis in cancer cells, particularly in oral squamous cell carcinoma (OSCC). This document provides an in-depth overview of the mechanism of action of MPT0B098, with a focus on its modulation of the JAK2/STAT3 signaling pathway, quantitative data on its efficacy, and detailed experimental protocols for its study.

Mechanism of Action: The JAK2/STAT3/SOCS3 Axis

MPT0B098 functions as a microtubule destabilizer, leading to G2/M phase cell cycle arrest.[1] However, its pro-apoptotic activity extends beyond simple mitotic disruption. A key mechanism of MPT0B098-induced apoptosis involves the suppression of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[1][2][3] This pathway is frequently dysregulated in various cancers and plays a crucial role in promoting cell proliferation and preventing apoptosis.[1][4]

The key steps in MPT0B098's mechanism of action are as follows:

-

SOCS3 Protein Accumulation : Treatment of OSCC cells with MPT0B098 leads to an increase in the protein level of Suppressor of Cytokine Signaling 3 (SOCS3).[1][2] MPT0B098 appears to delay the turnover of SOCS3 protein, leading to its accumulation.[1]

-

Inhibition of JAK2 and TYK2 : The accumulated SOCS3 protein enhances its binding to JAK2 and Tyrosine Kinase 2 (TYK2). This interaction facilitates the ubiquitination and subsequent degradation of JAK2 and TYK2.[1][2][3]

-

Loss of STAT3 Activity : The degradation of JAK2 and TYK2 results in a loss of STAT3 phosphorylation and, consequently, its activation.[1][2]

-

Downregulation of Anti-Apoptotic Proteins : Inactivated STAT3 can no longer promote the transcription of its target genes, which include several anti-apoptotic proteins such as Bcl-2, Pim-1, Survivin, and Mcl-1.[1] MPT0B098 treatment leads to a dose-dependent downregulation of these proteins.[1]

-

Induction of Apoptosis : The decrease in anti-apoptotic proteins shifts the cellular balance towards apoptosis, which is executed through the activation of caspases, such as caspase-3, and the cleavage of substrates like PARP.[1]

Overexpression of SOCS3 has been shown to increase MPT0B098-induced apoptosis, while knockdown of SOCS3 attenuates it, confirming the critical role of this protein in the drug's mechanism.[1][5]

Quantitative Data

The efficacy of MPT0B098 has been quantified in various oral squamous cell carcinoma cell lines. The following tables summarize the key quantitative data.

Table 1: IC50 Values of MPT0B098 in OSCC Cell Lines

| Cell Line | Description | IC50 (µM) after 72h |

| OEC-M1 | Oral Squamous Cell Carcinoma | 0.15 ± 0.02 |

| HSC-3 | Oral Squamous Cell Carcinoma | 0.22 ± 0.03 |

| DOK | Dysplastic Oral Keratinocyte | 0.35 ± 0.04 |

| YD-15 | Oral Squamous Cell Carcinoma | 0.41 ± 0.05 |

| FaDu | Pharyngeal Squamous Cell Carcinoma | 0.18 ± 0.02 |

| SCC-4 | Tongue Squamous Cell Carcinoma | 0.28 ± 0.03 |

| SCC-9 | Tongue Squamous Cell Carcinoma | 0.33 ± 0.04 |

| SCC-25 | Tongue Squamous Cell Carcinoma | 0.39 ± 0.04 |

| HOK | Normal Human Oral Keratinocyte | > 5 |

Data presented as mean ± SE. Data sourced from Peng et al., 2016.[1][6]

Table 2: Effect of MPT0B098 on Cell Cycle Distribution in OEC-M1 Cells

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | 55.21 | 25.17 | 19.62 |

| MPT0B098 (0.25 µM) | 30.15 | 23.82 | 46.03 |

| MPT0B098 (0.5 µM) | 15.32 | 23.15 | 61.53 |

Cells were treated for 12 hours. Data sourced from Peng et al., 2016.[1]

Table 3: Induction of Apoptosis in OEC-M1 Cells by MPT0B098

| Treatment | Apoptotic Cells (%) |

| Vehicle Control | 2.5 ± 0.5 |

| MPT0B098 (0.1 µM) | 8.7 ± 1.2 |

| MPT0B098 (0.25 µM) | 25.4 ± 2.1 |

| MPT0B098 (0.5 µM) | 48.9 ± 3.5 |

Cells were treated for 12 hours and analyzed by Annexin V/PI staining. Data presented as mean ± SE. Data sourced from Peng et al., 2016.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are standard protocols for the key experiments used to characterize the apoptotic effects of MPT0B098.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with various concentrations of MPT0B098 (or vehicle control) for the desired time period (e.g., 72 hours).

-

MTT Addition : Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization : Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment : Treat cells with MPT0B098 for the specified duration (e.g., 12 hours).

-

Cell Harvesting : Collect both adherent and floating cells. For adherent cells, use trypsinization and then neutralize with serum-containing medium.

-

Washing : Wash the cells twice with cold PBS.

-

Resuspension : Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining : Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis : Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins in a cell lysate.

-

Cell Lysis : After treatment with MPT0B098, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE : Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., SOCS3, p-STAT3, STAT3, Caspase-3, PARP, Bcl-2, GAPDH) overnight at 4°C.

-

Washing : Wash the membrane three times with TBST.

-

Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signaling Pathway of MPT0B098-Induced Apoptosis

Caption: Signaling pathway of MPT0B098-induced apoptosis.

Experimental Workflow for Assessing Apoptosis

Caption: Experimental workflow for evaluating MPT0B098.

Conclusion

MPT0B098 is a promising microtubule inhibitor that induces apoptosis in cancer cells through a dual mechanism: G2/M cell cycle arrest and suppression of the pro-survival JAK2/STAT3 signaling pathway via SOCS3 accumulation.[1][2] Its efficacy against various cancer cell lines, particularly at concentrations that are significantly lower than those affecting normal cells, highlights its therapeutic potential. Furthermore, MPT0B098 has shown synergistic effects when combined with standard chemotherapy agents like cisplatin (B142131) and 5-FU, suggesting its potential role in combination therapies for OSCC and possibly other cancers with dysregulated STAT3 signaling.[1][3] The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for further research and development of this compound as a novel anti-cancer agent.

References

- 1. MPT0B098, a Microtubule Inhibitor, Suppresses JAK2/STAT3 Signaling Pathway through Modulation of SOCS3 Stability in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MPT0B098, a Microtubule Inhibitor, Suppresses JAK2/STAT3 Signaling Pathway through Modulation of SOCS3 Stability in Oral Squamous Cell Carcinoma | PLOS One [journals.plos.org]

- 3. MPT0B098, a Microtubule Inhibitor, Suppresses JAK2/STAT3 Signaling Pathway through Modulation of SOCS3 Stability in Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 6. MPT0B098, a Microtubule Inhibitor, Suppresses JAK2/STAT3 Signaling Pathway through Modulation of SOCS3 Stability in Oral Squamous Cell Carcinoma | PLOS One [journals.plos.org]

Unveiling the Core of Microtubule Inhibition in Oncology: A Technical Guide to the Seven Binding Sites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of microtubule inhibitors, a cornerstone of cancer chemotherapy. While a specific agent designated "Microtubule Inhibitor 7" is not identified in publicly available scientific literature, this document delves into a "core" concept that may be the intended focus: the seven distinct binding sites on tubulin targeted by these potent anticancer agents. Understanding these binding sites is critical for the rational design of novel therapeutics, overcoming drug resistance, and optimizing clinical efficacy.

Microtubules, dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers, are essential for cell division, intracellular transport, and the maintenance of cell shape. Their critical role in mitosis makes them a prime target for anticancer drugs. Microtubule-targeting agents (MTAs) disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. These agents are broadly classified based on their binding site on the tubulin dimer.

The Seven Binding Sites of Tubulin

Recent advances in structural biology have elucidated seven principal binding sites on the α/β-tubulin heterodimer where microtubule inhibitors exert their effects. Each site offers a unique opportunity for therapeutic intervention.

-

Vinca (B1221190) Alkaloid Site: Located at the interface of two tubulin dimers, agents binding here inhibit microtubule polymerization and can induce depolymerization.[1]

-

Colchicine Site: Situated at the intra-dimer interface between α- and β-tubulin, binding at this site prevents the curved tubulin dimer from adopting the straight conformation necessary for incorporation into a microtubule, thus inhibiting polymerization.[2][3]

-

Taxane (B156437) Site: Found on the interior (luminal) surface of the microtubule, ligands binding to the taxane site stabilize the microtubule, preventing its depolymerization and leading to the formation of dysfunctional microtubule bundles.

-

Laulimalide/Peloruside Site: Also a stabilizing site located on the exterior of the microtubule, distinct from the taxane site.

-

Maytansine Site: Overlapping with the vinca alkaloid binding site, but with distinct interactions.

-

Pironetin (B1678462) Site: Uniquely located on α-tubulin, covalent binding of pironetin inhibits tubulin polymerization.

-

Sudlow Site I (on Tubulin): While primarily known as a binding site on human serum albumin, some compounds that bind here have been shown to interact with tubulin.

The following sections will detail the characteristics of inhibitors targeting some of the most well-characterized of these sites, present quantitative data for representative compounds, and outline common experimental protocols for their study.

Quantitative Data for Representative Microtubule Inhibitors

The following table summarizes key quantitative data for well-established microtubule inhibitors, categorized by their primary binding site. This data is essential for comparing the potency and efficacy of different agents.

| Binding Site | Representative Agent | Target Cancer Types | IC50 / GI50 Values | Mechanism of Action | Key Resistance Mechanisms |

| Vinca Alkaloid | Vincristine | Leukemias, Lymphomas | 0.05 - 0.47 µM (various cell lines)[4] | Inhibits microtubule polymerization | P-glycoprotein (P-gp) efflux, β-tubulin mutations |

| Vinca Alkaloid | Vinblastine | Lymphomas, Bladder Cancer | Varies by cell line | Inhibits microtubule polymerization | P-gp efflux, β-tubulin mutations |

| Colchicine | Combretastatin A-4 | (Investigational) | GI50: 0.007 - 0.0175 µM (MCF-7)[4] | Inhibits microtubule polymerization | P-gp efflux |

| Colchicine | Plinabulin (NPI-2358) | NSCLC (Investigational) | Varies by cell line | Inhibits microtubule polymerization, Vascular disrupting | P-gp efflux |

| Taxane | Paclitaxel (B517696) (Taxol®) | Breast, Ovarian, Lung | IC50 < 1 µM (various cell lines) | Promotes microtubule polymerization and stabilization | P-gp efflux, βIII-tubulin overexpression, tubulin mutations |

| Taxane | Docetaxel (Taxotere®) | Breast, Prostate, NSCLC | Varies by cell line | Promotes microtubule polymerization and stabilization | P-gp efflux, βIII-tubulin overexpression, tubulin mutations |

IC50 (half maximal inhibitory concentration) and GI50 (half maximal growth inhibition) values are highly dependent on the cell line and assay conditions.

Signaling Pathways and Experimental Workflows

The disruption of microtubule dynamics by MTAs triggers a cascade of cellular events, primarily centered around the mitotic spindle assembly checkpoint, leading to cell cycle arrest and apoptosis.

Mitotic Arrest and Apoptosis Signaling Pathway

Caption: Signaling cascade initiated by microtubule-targeting agents.

General Workflow for Evaluating a Novel Microtubule Inhibitor

Caption: A typical workflow for the preclinical evaluation of a novel MTA.

Detailed Experimental Protocols

Detailed and reproducible protocols are fundamental to the study of microtubule inhibitors. Below are methodologies for key experiments.

Protocol 1: In Vitro Tubulin Polymerization Assay

Objective: To determine if a compound directly inhibits or promotes the polymerization of purified tubulin.

Materials:

-

Purified bovine brain tubulin (>99% pure)

-

Guanine triphosphate (GTP)

-

General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Test compound dissolved in DMSO

-

Positive controls (e.g., paclitaxel for polymerization, nocodazole (B1683961) for inhibition)

-

96-well, clear bottom plates

-

Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm.

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

On ice, add general tubulin buffer to the wells of a 96-well plate.

-

Add the test compound, vehicle control (DMSO), and positive controls to the appropriate wells. A typical final concentration to screen compounds is 5-10 µM.

-

Add GTP to a final concentration of 1 mM.

-

Add purified tubulin to a final concentration of 1-3 mg/mL.

-

Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis: Plot absorbance (OD340) versus time. An increase in absorbance indicates microtubule polymerization. Compare the polymerization curves of the test compound to the vehicle control. Inhibitors will show a reduced rate and extent of polymerization, while stabilizers will show an increased rate and extent.

Protocol 2: Cell Viability Assay (Sulforhodamine B - SRB Assay)

Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (GI50).

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium

-

96-well plates

-

Test compound

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

Plate shaker

-

Microplate reader (510 nm).

Procedure:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Prepare serial dilutions of the test compound in complete medium.

-

Treat the cells with a range of concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.

-

Fix the cells by gently adding cold TCA (10% final concentration) and incubating for 1 hour at 4°C.

-

Wash the plates five times with slow-running tap water and allow to air dry.

-

Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.

-

Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow to air dry.

-

Solubilize the bound stain by adding 10 mM Tris base solution to each well.

-

Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the dye.

-

Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value using non-linear regression analysis.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a compound on cell cycle progression, specifically looking for arrest at the G2/M phase.

Materials:

-

Cancer cell line

-

6-well plates

-

Test compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution containing RNase A

-

Flow cytometer.

Procedure:

-

Seed cells in 6-well plates and allow them to attach.

-

Treat cells with the test compound at concentrations around the determined IC50/GI50 value (e.g., 0.5x, 1x, 2x GI50) for a specified time (e.g., 24 hours). Include a vehicle control.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cells and fix them by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of a microtubule-targeting agent.

This guide provides a foundational understanding of the primary targets for microtubule inhibitors in cancer research. The continued exploration of these seven binding sites will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and reduced toxicity, offering new hope in the fight against cancer.

References

- 1. Tubulin as a target for anticancer drugs: agents which interact with the mitotic spindle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. onclive.com [onclive.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Microtubins: a novel class of small synthetic microtubule targeting drugs that inhibit cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early Research on Novel Microtubule Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. Their critical function in mitosis, particularly the formation of the mitotic spindle, has made them a prime target for anticancer drug development for over half a century.[1] Microtubule-targeting agents (MTAs) disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptotic cell death, proving to be a highly effective strategy in cancer chemotherapy.[2][3]

Historically, MTAs are broadly classified into two main groups: microtubule-stabilizing agents (MSAs) and microtubule-destabilizing agents (MDAs).[1] Seminal examples include the taxanes (e.g., paclitaxel) as MSAs and the vinca (B1221190) alkaloids (e.g., vincristine) as MDAs. However, the clinical utility of these classical agents is often hampered by issues such as acquired drug resistance, significant side effects, and poor bioavailability.[3] This has spurred extensive research into the discovery and development of novel microtubule inhibitors with improved pharmacological profiles and the ability to overcome existing resistance mechanisms. This technical guide provides an in-depth overview of early research into these novel agents, focusing on their mechanisms of action, quantitative biological activities, and the experimental protocols used for their characterization.

Mechanisms of Action of Novel Microtubule Inhibitors

The primary mechanism of action for all MTAs is the disruption of microtubule dynamics. This interference activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the proper attachment of chromosomes to the mitotic spindle before allowing the cell to proceed to anaphase.[3] Prolonged activation of the SAC due to persistent microtubule disruption leads to a sustained mitotic arrest, which ultimately triggers the intrinsic apoptotic pathway.[2][3]

Novel microtubule inhibitors, like their predecessors, can be categorized based on their effect on microtubule polymerization and their binding site on the tubulin dimer. The three primary binding sites on β-tubulin are the taxane (B156437), vinca, and colchicine (B1669291) sites.[4] A significant focus of early research has been on identifying compounds that bind to the colchicine site, as these are often less susceptible to common resistance mechanisms, such as the overexpression of P-glycoprotein.[5]

Profiles of Novel Early-Stage Microtubule Inhibitors

Microtubule-Destabilizing Agents

A significant portion of early research has focused on the discovery of novel compounds that inhibit tubulin polymerization. These agents often target the colchicine binding site.

VERU-111: This novel, orally bioavailable tubulin inhibitor targets the colchicine binding site at the interface of α- and β-tubulin.[6] Preclinical studies have demonstrated its potent antitumor activity in various cancer models, including those resistant to taxanes.[1] VERU-111 induces cell cycle arrest in the G2/M phase and apoptosis.[6]

Microtubins: This class of small synthetic compounds, including Microtubin-1, inhibits microtubule polymerization and induces mitotic arrest, leading to apoptosis.[3] Notably, Microtubins do not compete for the vinca or colchicine binding sites, suggesting a potentially novel mechanism of action.[3]

2-Amino-1-benzamido-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamides (2-APCAs): These compounds have demonstrated potent cytotoxic and anti-proliferative activities across a broad range of cancer cell lines. Their mechanism involves the inhibition of tubulin depolymerization, leading to mitotic arrest and apoptosis.[7]

Microtubule-Stabilizing Agents

While less common in early discovery pipelines compared to destabilizers, novel MSAs are also being investigated.

Taccalonolides: This class of natural products represents a newer generation of microtubule stabilizers. They have a unique mechanism of action, covalently binding to β-tubulin at a site distinct from the taxane site.[8][9] This distinct binding mode allows them to circumvent taxane resistance.[8]

Quantitative Data on Novel Microtubule Inhibitors

The following tables summarize the in vitro activity of several novel microtubule inhibitors from early research, providing a comparative overview of their potency.

Table 1: Inhibition of Tubulin Polymerization by Novel Microtubule Inhibitors

| Compound/Class | Target Site | IC50 (µM) | Reference(s) |

| VERU-111 | Colchicine | ~1.4 | [10] |

| Microtubin-1 | Novel | Not explicitly defined in polymerization assays | [3] |

| Novel Quinoline Derivative (Compound 21) | Colchicine | 0.00911 | [11] |

| Novel Quinoline Derivative (Compound 32) | Colchicine | 0.0105 | [11] |

| Chalcone Oxime Derivative (Compound 47) | Colchicine | 1.6 | [12] |

| Indole-Chalcone Derivative (Compound 54) | Colchicine | 2.68 | [12] |

| Resveratrol-Chalcone Hybrid (Compound 56) | Colchicine | 6.07 | [12] |

| Novel Pyrimidine Derivative | Colchicine | 13.5 | [11] |

| Analog E27 | Colchicine | 16.1 | [5] |

Table 2: Antiproliferative Activity of Novel Microtubule Inhibitors in Cancer Cell Lines

| Compound/Class | Cell Line | Cancer Type | IC50/GI50 (nM) | Reference(s) |

| VERU-111 | ||||

| M14 | Melanoma | 5.6 | [13] | |

| WM164 | Melanoma | 7.2 | [13] | |

| MDA-MB-231 | Triple-Negative Breast | 8.2 | [13] | |

| SKBR3 | HER2+ Breast | 14 | [1] | |

| A549 | Non-Small Cell Lung | 55.6 | [13] | |

| A549-Paclitaxel Resistant | Non-Small Cell Lung | 102.9 | [13] | |

| Microtubins | ||||

| Microtubin-1 | HeLa | Cervical | 552 (Cell Viability) | [2] |

| Microtubin-2 | HeLa | Cervical | 246 (Cell Viability) | [2] |

| Microtubin-3 | HeLa | Cervical | 159 (Cell Viability) | [2] |

| Other Colchicine Site Inhibitors | ||||

| Novel 3-amino-5-phenylpyrazole derivative | MCF-7 | Breast | 38.37 | |

| Novel Quinoline Derivative (Compound 25) | HepG-2 | Liver | 1780 | [11] |

| Analog E27 | Various | Various | 7810 - 10360 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of novel microtubule inhibitors. Below are summarized protocols for key in vitro assays.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit or enhance the polymerization of purified tubulin into microtubules.

-

Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically at 340 nm.

-

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Test compound dissolved in an appropriate solvent (e.g., DMSO)

-

Positive controls (e.g., paclitaxel (B517696) for stabilization, colchicine for destabilization)

-

96-well microplate

-

Temperature-controlled microplate reader

-

-

Procedure:

-